N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2/c1-3-6-25-12-5-4-11(14(7-12)26-17(18)19)8-20-15-13-9-23-24(2)16(13)22-10-21-15/h4-5,7,9-10,17H,3,6,8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFCIWOSWNDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives under controlled conditions.
Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents in the presence of a base to ensure the selective introduction of the difluoromethoxy group.
Attachment of the propoxyphenyl group: This can be done through nucleophilic substitution reactions, where the propoxyphenyl moiety is introduced using suitable halide derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts and solvents: Selection of appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Use of crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactivity.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The difluoromethoxy and propoxyphenyl groups enhance its binding affinity and specificity, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Difluoromethoxy-substituted compounds: Known for their enhanced chemical stability and bioactivity.
Propoxyphenyl-substituted compounds: Often used in the development of pharmaceuticals and agrochemicals.
Uniqueness
N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
